

Ginnalin A biosynthesis pathway shikimate

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Compound Focus: Ginnalin A

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Key Experimental Findings on Ginnalin A

Aspect	Experimental Findings / Key Components	Reference / Organism
Biosynthesis Pathway	Shikimate pathway → Gallic acid → β-glucogallin → Ginnalin A (digalloyl-1,5-anhydro-D-glucitol)	[1] [2]
Core Sugar	1,5-anhydro-D-glucitol (pyranoid ring)	[1] [2]
Plant Source	<i>Acer ginnala</i> , <i>Acer tataricum</i> subsp. <i>ginnala</i> , <i>Acer rubrum</i> (leaves, twigs, bark, buds)	[1] [2] [3]
Anti-Cancer Mechanisms	Nrf2/HO-1 pathway activation; Apoptosis induction (↑BAX, ↓BCL-2, ↑Cyt c, ↑CASP-3/8/9); Cell cycle arrest (S-phase, G1-phase)	[1] [4] [3]
IC ₅₀ (Colorectal Cancer)	HCT116: 24.8 μM; SW480: 22.0 μM; SW620: 39.7 μM	[3]
Key Experimental Methods	XTT cell viability assay, qPCR, Western blotting, Flow cytometry (cell cycle, apoptosis), Caspase-3 activity assay	[4] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a deeper dive into the key methodologies used in studying **Ginnalin A**.

Cell Viability and Cytotoxicity (XTT Assay)

The XTT assay is a colorimetric method used to quantify cell metabolic activity, which serves as a proxy for cell viability and proliferation.

- **Procedure:** Cells are seeded in 96-well plates and treated with **Ginnalin A** at various concentrations for 24, 48, and 72 hours. The XTT reagent is then added, and cells are incubated for 4 hours. The formation of an orange formazan dye by metabolically active cells is measured spectrophotometrically at 570 nm [4].
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control. Software like CompuSyn can then be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) [4].

Gene Expression Analysis (qPCR)

Quantitative real-time PCR (qPCR) is used to measure changes in the expression levels of target genes involved in apoptosis, metastasis, and the cell cycle.

- **RNA Isolation & cDNA Synthesis:** Total RNA is isolated from cells using TRIzol reagent. After assessing the RNA quality, cDNA is synthesized using a commercial cDNA synthesis kit [4].
- **qPCR Reaction:** The cDNA is amplified using gene-specific primers for targets such as CASP8, CYCS, CDH1, TIMP1, TIMP2, and P53. A housekeeping gene (e.g., β -actin) is used for normalization [4].
- **Data Analysis:** The relative changes in gene expression are typically calculated using the $2^{(-\Delta\Delta Cq)}$ method [4].

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins and confirm pathway mechanisms, such as the activation of the Nrf2 pathway.

- **Procedure:** After treatment, proteins are extracted from cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with primary antibodies against proteins of

interest (e.g., Nrf2, HO-1, NQO1, Keap1, p62) and corresponding secondary antibodies. Protein bands are visualized using a chemiluminescence detection system [3].

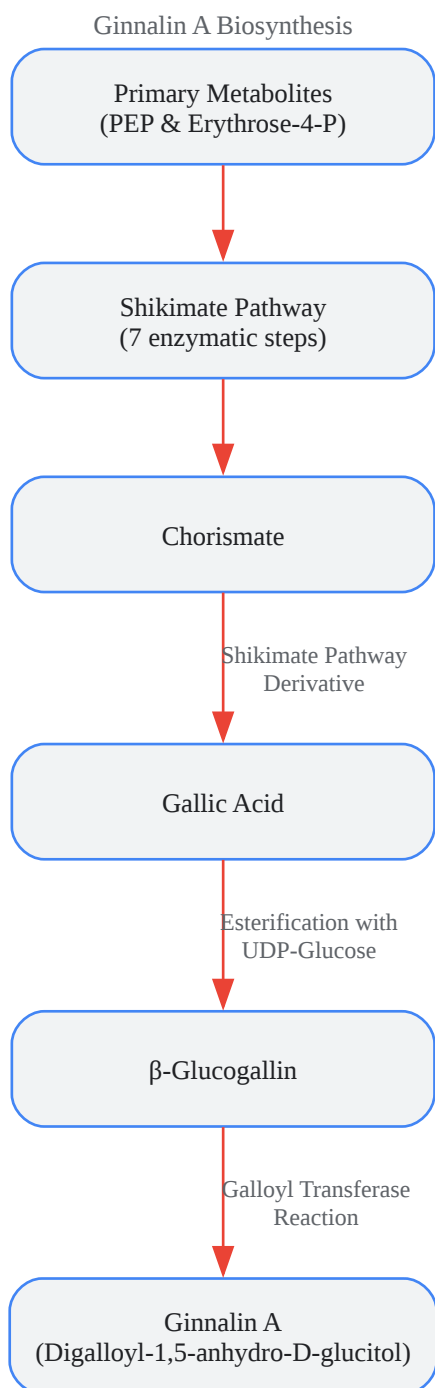
Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique for analyzing cell cycle distribution and apoptosis.

- **Cell Cycle Analysis:** After **Ginnalin A** treatment, cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The DNA content histogram is used to determine the percentage of cells in different cell cycle phases (G0/G1, S, G2/M) [3].
- **Apoptosis Analysis:** Apoptosis can be assessed using Annexin V/propidium iodide (PI) staining. Annexin V binds to phosphatidylserine externalized on the cell surface of early apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity [1].

Biosynthesis and Mechanism of Action

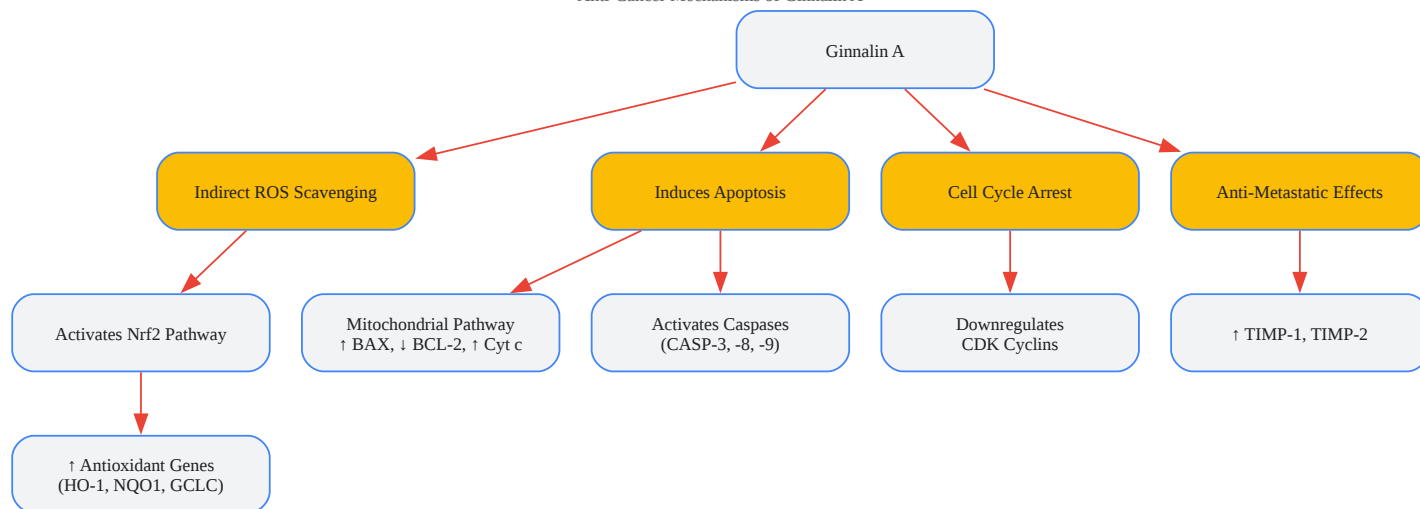
The following diagrams illustrate the journey of **Ginnalin A** from its biosynthesis in the plant to its mechanism of action in human cells.



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Ginnalin A is synthesized from primary metabolites via the shikimate pathway and subsequent galloylations [1] [2] [5].

Anti-Cancer Mechanisms of Ginnalin A



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Proposed anti-cancer mechanisms of **Ginnalin A** involve multiple pathways leading to inhibited cancer cell growth [1] [4] [3].

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